molecular formula C8H11ClN2O B8482393 1-(6-Chloropyridin-2-yloxy)-2-propylamine

1-(6-Chloropyridin-2-yloxy)-2-propylamine

Cat. No. B8482393
M. Wt: 186.64 g/mol
InChI Key: HBHKYQISFQYEFF-UHFFFAOYSA-N
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Patent
US08008487B2

Procedure details

Sodium hydride (60 wt. percent oil dispersion, 560 mg, 14 mmol) was added to a stirred solution of 2-aminopropanol (1.2 mL, 14 mmol) in THF (25 mL). After 30 minutes, 2,6-dichloropyridine (2.0 g, 14 mmol) was added and the reaction heated at reflux for 8 hours. After cooling, the reaction was quenched with aqueous 1N hydrochloric acid and washed with ether (3×30 mL). The pH of the aqueous phase was then raised to 10-11 with 50 wt. percent aqueous sodium hydroxide and extracted with ether (3×50 mL). The organics were dried (MgSO4), filtered and solvent removed in vacuo leaving 2.2 g of a yellow oil.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][CH:4]([CH3:7])[CH2:5][OH:6].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Cl)[N:10]=1>C1COCC1>[Cl:8][C:9]1[N:10]=[C:11]([O:6][CH2:5][CH:4]([NH2:3])[CH3:7])[CH:12]=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
NC(CO)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with aqueous 1N hydrochloric acid
WASH
Type
WASH
Details
washed with ether (3×30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the aqueous phase was then raised to 10-11 with 50 wt. percent aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=CC(=N1)OCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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